molecular formula C10H9N3O B1456893 4-(1H-pyrazol-1-yl)benzaldehyde oxime CAS No. 1019070-96-2

4-(1H-pyrazol-1-yl)benzaldehyde oxime

Cat. No. B1456893
M. Wt: 187.2 g/mol
InChI Key: HKBDXDPAXSDIBA-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-1-yl)benzaldehyde is a laboratory chemical with the empirical formula C10H8N2O . It is a solid substance and has a molecular weight of 172.18 . It is also known by other synonyms such as 4-pyrazol-1-yl-benzaldehyde, 1-4’-formylphenyl pyrazole, 1-4-formylphenyl pyrazole, 4-1h-pyrazol-1-yl benzenecarbaldehyde, 4-pyrazol-1-yl benzaldehyde, 1-4-formylphenyl-1h-pyrazole, benzaldehyde, 4-1h-pyrazol-1-yl, 4-pyrazolylbenzaldehyde .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as 4-(1H-pyrazol-1-yl)benzaldehyde, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, 4-(1H-Imidazol-1-yl)benzaldehyde could be used to synthesize (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one with 4′-methylacetophenone through Claisen–Schmidt condensation .


Molecular Structure Analysis

The molecular structure of 4-(1H-pyrazol-1-yl)benzaldehyde consists of a pyrazole ring attached to a benzaldehyde group . The pyrazole ring is a five-membered ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Physical And Chemical Properties Analysis

4-(1H-pyrazol-1-yl)benzaldehyde is a solid substance . It has an empirical formula of C10H8N2O and a molecular weight of 172.18 . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Summary : Cytochrome P450 enzymes (CYPs) metabolize various drugs, leading to potential drug-drug interactions. Assessing the involvement of specific CYP isoforms is crucial, and chemical inhibitors are used for this purpose. The selectivity of these inhibitors is vital for identifying the specific CYP isoforms involved in drug metabolism. The paper discusses the most selective inhibitors for various CYP isoforms, such as CYP1A2, CYP2B6, and others. Notably, 3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine (PPM) and 3-(2-methyl-1H-imidazol-1-yl)pyridine (MIP) are considered as the most selective inhibitors for CYP2A6, potentially replacing tranylcypromine (Khojasteh et al., 2011).

Organophosphorus Azoles

Summary : This paper provides extensive data on the stereochemical structure of functionalized organophosphorus azoles (including pyrazoles) using multinuclear NMR spectroscopy and quantum chemistry. The study emphasizes the utility of 31P NMR spectroscopy combined with quantum-chemical calculations in studying tetra-, penta-, and hexacoordinated phosphorus atoms of phosphorylated N-vinylazoles and evaluating their Z/E isomerization (Larina, 2023).

Pyrazoline Derivatives for Anticancer Agents

Summary : Pyrazoline derivatives are synthesized to show high biological effects, particularly in anticancer activities. This paper discusses synthetic strategies and the biological activity of pyrazoline derivatives, highlighting their significance in pharmaceutical chemistry. Pyrazolines are multifunctional and show potential as therapeutic agents. The review covers pyrazoline derivatives patent literature from 2000-2021, focusing on their introduction, general method, synthetic scheme, and Anticancer activity (Ray et al., 2022).

properties

IUPAC Name

N-[(4-pyrazol-1-ylphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-12-8-9-2-4-10(5-3-9)13-7-1-6-11-13/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBDXDPAXSDIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrazol-1-yl)benzaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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